2-((1-(2,6-difluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
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Description
2-((1-(2,6-difluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C22H21F2N3O2S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving similar compounds offer insights into potential applications in creating new chemical entities or intermediates for further chemical transformations. For example, the work by Escolástico et al. (1994) on imidazole and benzimidazole addition to quinones demonstrates the formation of meso and d,l isomers, providing a basis for exploring stereochemistry and molecular design within related chemical structures (Escolástico et al., 1994). Similarly, the synthesis of 3-heteroarylthioquinoline derivatives and their evaluation for antituberculosis activity by Chitra et al. (2011) suggests the potential of such compounds in drug discovery and development (Chitra et al., 2011).
Biological Activities
Several studies on compounds within the same family have explored biological activities, indicating potential applications in pharmaceutical research. For instance, the antioxidant, antiproliferative, and acetylcholinesterase inhibition activity of amino alcohol derivatives from 1,4-naphthoquinone, as reported by Estolano-Cobián et al. (2020), highlights the therapeutic potential of these compounds in addressing oxidative stress-related diseases, cancer, and neurodegenerative disorders (Estolano-Cobián et al., 2020).
Photophysical Properties
The study of photophysical properties of dihydroquinazolinone derivatives by Pannipara et al. (2017) provides a foundation for applications in material science, particularly in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) (Pannipara et al., 2017).
Properties
IUPAC Name |
2-[1-[(2,6-difluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O2S/c23-18-7-3-8-19(24)17(18)12-27-16(13-28)11-25-22(27)30-14-21(29)26-10-4-6-15-5-1-2-9-20(15)26/h1-3,5,7-9,11,28H,4,6,10,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKZKAAEZGAUEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=C(N3CC4=C(C=CC=C4F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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